molecular formula C12H11NOS B2845483 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde CAS No. 933685-28-0

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2845483
CAS No.: 933685-28-0
M. Wt: 217.29
InChI Key: VBKZDVNAQVOHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylethyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-phenylethylamine with thioformamide under acidic conditions to form the thiazole ring. The aldehyde group is then introduced via formylation using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(2-Phenylethyl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(2-Phenylethyl)-1,3-thiazole-5-methanol.

    Substitution: Various halogenated derivatives depending on the electrophilic reagent used.

Scientific Research Applications

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethyl)-1,3-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position on the thiazole ring.

    2-(2-Phenylethyl)-1,3-oxazole-5-carbaldehyde: Contains an oxygen atom instead of sulfur in the heterocyclic ring.

    2-(2-Phenylethyl)-1,3-thiazole-5-methanol: The aldehyde group is reduced to a primary alcohol.

Uniqueness

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde is unique due to the specific positioning of the aldehyde group on the thiazole ring, which can influence its reactivity and interaction with other molecules. The presence of the phenylethyl group also imparts distinct physical and chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-phenylethyl)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKZDVNAQVOHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.